Biopol

Catalog No.
S593439
CAS No.
80181-31-3
M.F
C9H18O6
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biopol

CAS Number

80181-31-3

Product Name

Biopol

IUPAC Name

3-hydroxybutanoic acid;3-hydroxypentanoic acid

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C5H10O3.C4H8O3/c1-2-4(6)3-5(7)8;1-3(5)2-4(6)7/h4,6H,2-3H2,1H3,(H,7,8);3,5H,2H2,1H3,(H,6,7)

InChI Key

IUPHTVOTTBREAV-UHFFFAOYSA-N

SMILES

CCC(CC(=O)O)O.CC(CC(=O)O)O

Synonyms

biopol, elastoPHB-3D, P(HB-co-HV), PHB-PHV copolymer, PHBV polymer, PHV-PHB copolymer, poly(3-hydroxybutyrate)-co-(3-hydroxyvalerate), poly(3-hydroxybutyrate-co-3-hydroxyvalerate), poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid), poly(3HB-co-3HV), poly(beta-hydroxybutyrate-co-beta-hydroxyvalerate), poly-(3-hydroxybutyrate-co-3-hydroxyvalerate), poly-3-hydroxybutyrate-co-poly-3-hydroxyvalerate, poly-beta-hydroxybutyrate-hydroxyvalerate copolymer, polyhydroxybutyrate-polyhydroxyvalerate copolymer

Canonical SMILES

CCC(CC(=O)O)O.CC(CC(=O)O)O

Drug Delivery:

  • Biopol's biodegradability and biocompatibility make it suitable for developing drug delivery systems. Researchers are exploring its use for controlled release of drugs, targeting specific tissues, and improving drug efficacy. )

Tissue Engineering:

  • Biopol's ability to form scaffolds that mimic the extracellular matrix (ECM) of natural tissues makes it valuable for tissue engineering. Researchers are using it to create scaffolds for growing new tissues, such as bone, cartilage, and skin. Source: ScienceDirect - Development of novel biomaterials for tissue engineering:

Environmental Research:

  • Biopol's biodegradability is being explored for environmental applications. Researchers are studying its potential for bioremediation, where it can be used to degrade pollutants or remove heavy metals from water. Source: AIMS Environmental Science - Potential Applications of Biodegradable Polymers in Environmental Management:

Material Science:

  • Biopol's unique properties are being investigated for developing new materials with improved characteristics. Researchers are exploring ways to modify Biopol to create materials with desired properties, such as increased strength, flexibility, or biodegradability. Source: Royal Society of Chemistry - Biodegradable polymers: opportunities and challenges in the emerging bioeconomy:

Biopol is a biodegradable polymer primarily derived from renewable resources such as corn starch, sugarcane, and potato starch. It is classified as a thermoplastic material, meaning it can be molded into various shapes when heated. The polymer consists of long chains of repeating units called monomers, linked together through polymerization processes. Biopol has gained attention for its environmentally friendly properties and versatility in applications ranging from packaging to medical devices .

  • Biopol is generally considered non-toxic and safe for handling [].
, primarily through fermentation processes where microorganisms convert organic materials into polymers. During this process, the microorganisms consume the substrate (e.g., starch) and produce Biopol as a byproduct. The resulting polymer can undergo further chemical modifications to enhance its properties, such as mechanical strength and thermal stability. For example, neutralizing the carboxylic acid groups in Biopol with bases like sodium hydroxide results in increased viscosity in aqueous solutions, showcasing its rheological properties .

Biopol exhibits notable biological activity due to its biodegradable nature. It is fully compostable and can be broken down by microorganisms into carbon dioxide, water, and biomass. This biodegradability makes it an attractive alternative to traditional plastics, which persist in the environment for extended periods. Additionally, Biopol's low toxicity profile contributes to its safety in various applications, particularly in personal care and medical products .

The synthesis of Biopol typically involves the following steps:

  • Fermentation: Microorganisms are cultured in nutrient-rich environments to convert organic materials into Biopol.
  • Extraction: The produced polymer is harvested from the fermentation medium.
  • Purification: Impurities are removed to obtain a high-quality product.
  • Modification:

Biopol finds extensive use across various industries due to its unique properties:

  • Packaging: Used as an eco-friendly alternative to conventional plastics.
  • Medical Devices: Suitable for biodegradable implants and drug delivery systems.
  • Agriculture: Employed in biodegradable films for soil coverage.
  • Personal Care Products: Utilized in cosmetics and personal hygiene items due to its safety and efficacy .

Interaction studies involving Biopol focus on its compatibility with other materials and its behavior in different environments. For instance, research has shown that Biopol can effectively stabilize emulsions and suspend insoluble ingredients, making it valuable in formulations requiring thickening agents. Its microbial resistance also ensures longevity and stability in various applications .

Several compounds share similarities with Biopol, particularly in terms of biodegradability and applications. Here are some notable examples:

Compound NameSourcePropertiesUnique Aspects
Poly(lactic acid)Corn starchBiodegradable, thermoplasticWidely used in 3D printing
PolyhydroxyalkanoatesBacteriaBiodegradable, biocompatibleProduced by microbial fermentation
Starch-based polymersStarchBiodegradableVaried applications in food packaging
Cellulose acetateCelluloseBiodegradableUsed extensively in film production

Biopol stands out due to its specific production methods involving fermentation and its adaptability across various applications without compromising biodegradability or safety .

Polyhydroxybutyrate, a key component of Biopol, is a polyhydroxyalkanoate-type polymer belonging to the polyesters class that has gained significant interest as a bio-derived and biodegradable plastic [10]. The primary structure of polyhydroxybutyrate consists of repeating units of 3-hydroxybutyrate monomers joined by ester bonds, forming a linear polyester with a left-handed helical conformation [17] [10]. This isotactic arrangement contributes to the polymer's high degree of crystallinity, which typically ranges from 60% to 80% [22] [33].

The chemical formula of the 3-hydroxybutyrate monomer is C₄H₆O₃ with a molecular weight of 104.1 g/mol [18] [24]. The monomer features a hydroxyl group at the C3 position and a carboxyl group, with the chemical structure represented as CH₃-CH(OH)-CH₂-COOH [18]. A distinctive characteristic of naturally produced polyhydroxybutyrate is its stereochemical purity, with all monomeric units exhibiting the R-configuration at the C3 position [14] [11].

The primary structure of polyhydroxybutyrate exhibits a backbone formed by ester linkages between the carboxyl group of one monomer and the hydroxyl group of the adjacent monomer [17]. This arrangement results in a polymer chain with methyl groups positioned on the same side, contributing to its isotactic configuration and crystalline properties [17] [22]. The crystalline form of polyhydroxybutyrate displays a left-handed helix formation with a two-fold screw axis and a repeat unit of 0.596 nm [17].

Table 1: Chemical Structure Characteristics of Polyhydroxybutyrate

PropertyDescription
Chemical Formula (Monomer)C₄H₆O₃
Molecular Weight (Monomer)104.1 g/mol
StereochemistryR-configuration
ConfigurationIsotactic
Structural ArrangementLinear polyester with left-handed helix
Crystallinity60-80%
Melting Point170-180°C
Glass Transition Temperature5-10°C

[10] [18] [24]

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Configurations

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate), commonly known as PHBV and marketed as Biopol, is a copolymer formed by the incorporation of 3-hydroxyvalerate units into the polyhydroxybutyrate polymer chain [25] [13]. This copolymer was first manufactured in 1983 by Imperial Chemical Industries (ICI) and later commercialized under the trade name Biopol [25]. The configuration of PHBV depends on the ratio and distribution of the two monomeric units within the polymer chain [25] [6].

The most common configuration of PHBV is a random copolymer where 3-hydroxybutyrate and 3-hydroxyvalerate units are distributed randomly along the polymer chain [13] [25]. The ratio of these monomers significantly influences the physical and mechanical properties of the resulting copolymer [25] [28]. For instance, PHBV with a 3-hydroxybutyrate to 3-hydroxyvalerate ratio of 92:8 has been reported in bacterial production systems [27] [6].

The incorporation of 3-hydroxyvalerate units into the polyhydroxybutyrate backbone introduces ethyl side groups instead of methyl groups at specific positions along the polymer chain [13] [25]. This structural modification disrupts the crystalline packing of the polymer chains, resulting in decreased crystallinity compared to pure polyhydroxybutyrate [13] [28]. The crystallinity of PHBV typically ranges from 39% to 69%, depending on the 3-hydroxyvalerate content [33] [13].

Table 2: Effect of 3-Hydroxyvalerate Content on PHBV Properties

3-Hydroxyvalerate Content (mol%)Melting Point (°C)Crystallinity (%)FlexibilityProperties
0 (Pure PHB)170-18060-80Very rigidBrittle, high crystallinity, high melting point
5-10150-16050-60RigidLess brittle, improved processability
20-30130-14040-50Semi-flexibleIncreased flexibility, reduced crystallinity
40-50110-12030-40FlexibleGood flexibility, lower melting point
>50<100<30Very flexibleHighly flexible, low crystallinity, elastomeric properties

[25] [13] [33]

Monomeric Units and Polymerization Mechanisms

The monomeric units of Biopol consist primarily of 3-hydroxybutyrate and 3-hydroxyvalerate [1] [3]. The 3-hydroxybutyrate monomer has a chemical formula of C₄H₆O₃ and a molecular weight of 104.1 g/mol, while the 3-hydroxyvalerate monomer has a chemical formula of C₅H₈O₃ and a molecular weight of 118.1 g/mol [18] [24]. Both monomers exhibit the R-configuration at the C3 position, making them enantiomerically pure compounds [14] [11].

The biosynthesis of Biopol in bacteria involves a three-step enzymatic pathway [12] [21]. In the first step, two molecules of acetyl-CoA are condensed by the enzyme 3-ketothiolase (PhaA) to form acetoacetyl-CoA [12] [21]. The second step involves the reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA by the NADPH-dependent acetoacetyl-CoA reductase (PhaB) [12] [21]. In the final step, the polyhydroxyalkanoate synthase (PhaC) catalyzes the polymerization of 3-hydroxybutyryl-CoA monomers to form polyhydroxybutyrate, with the release of coenzyme A [12] [5].

For the synthesis of PHBV, both 3-hydroxybutyryl-CoA and 3-hydroxyvaleryl-CoA serve as substrates for the polyhydroxyalkanoate synthase [6] [20]. The 3-hydroxyvaleryl-CoA can be derived from valerate or pentanoic acid through metabolic pathways in bacteria [6] [28]. The ratio of 3-hydroxybutyrate to 3-hydroxyvalerate in the copolymer can be controlled by adjusting the concentration of valeric acid or related precursors in the growth medium [28] [20].

Table 3: Polymerization Mechanisms of Biopol

Polymerization StepEnzyme/ProcessReaction
Step 1: Acetyl-CoA Condensation3-ketothiolase (PhaA)2 Acetyl-CoA → Acetoacetyl-CoA + CoA
Step 2: Acetoacetyl-CoA ReductionAcetoacetyl-CoA reductase (PhaB)Acetoacetyl-CoA + NADPH → 3-hydroxybutyryl-CoA + NADP+
Step 3: PolymerizationPHA synthase (PhaC)n(3-hydroxybutyryl-CoA) → PHB + n(CoA)
Copolymer Formation (PHBV)PHA synthase (PhaC)n(3-hydroxybutyryl-CoA) + m(3-hydroxyvaleryl-CoA) → PHBV + (n+m)CoA

[12] [21] [6]

Structural Variations and Isomeric Forms

Biopol exhibits various structural variations and isomeric forms that significantly influence its physical and chemical properties [11] [16]. The most common form of polyhydroxybutyrate in Biopol is the isotactic arrangement, where all methyl groups are positioned on the same side of the polymer chain [17] [10]. This configuration is naturally produced by bacteria and results in a highly crystalline polymer with rigid and brittle properties [10] [22].

Alternative isomeric forms of polyhydroxybutyrate include syndiotactic and atactic arrangements [16] [11]. Syndiotactic polyhydroxybutyrate features alternating positions of methyl groups along the polymer chain, resulting in lower crystallinity and improved flexibility compared to the isotactic form [16] [11]. Atactic polyhydroxybutyrate has randomly positioned methyl groups, leading to an amorphous structure with elastic properties [16]. These alternative isomeric forms are primarily obtained through synthetic routes rather than natural bacterial synthesis [16].

For PHBV copolymers, structural variations include block, random, and gradient configurations [29] [13]. Block PHBV consists of distinct segments of polyhydroxybutyrate and polyhydroxyvalerate units, resulting in microphase separation and improved mechanical properties [29]. Random PHBV features a statistical distribution of 3-hydroxybutyrate and 3-hydroxyvalerate units along the polymer chain, with properties intermediate between those of the homopolymers [13] [25]. Gradient PHBV exhibits a gradual change in the ratio of 3-hydroxybutyrate to 3-hydroxyvalerate units along the polymer chain, resulting in variable crystallinity [29].

Table 4: Structural Variations and Isomeric Forms of Biopol

Isomeric FormStructurePropertiesOccurrence
Isotactic PHBAll methyl groups on same side of polymer chainHigh crystallinity, rigid, brittleNatural bacterial synthesis
Syndiotactic PHBAlternating methyl group positionsLower crystallinity, improved flexibilitySynthetic routes only
Atactic PHBRandom methyl group positionsAmorphous, elastic propertiesSynthetic routes only
Block PHBVBlocks of PHB and PHV unitsMicrophase separation, improved mechanical propertiesSpecialized synthesis methods
Random PHBVRandom distribution of HB and HV unitsIntermediate properties between PHB and PHVNatural bacterial synthesis with precursor feeding
Gradient PHBVGradual change in HB:HV ratio along chainVariable along polymer chainControlled feeding strategies

[16] [11] [29] [13]

Molecular Weight Distribution and Polydispersity

The molecular weight distribution of Biopol is a critical factor that influences its mechanical properties and processability [8] [15]. Unlike simple low molecular weight substances, Biopol exhibits a distribution of molecular weights, characterized by various average molecular weight parameters [8] [7]. The number-average molecular weight (Mn) of Biopol typically ranges from 1.4 × 10⁵ to 1.7 × 10⁵ g/mol, while the weight-average molecular weight (Mw) ranges from 1.9 × 10⁵ to 2.4 × 10⁵ g/mol [15] [7].

The polydispersity index (PDI), defined as the ratio of weight-average to number-average molecular weight (Mw/Mn), provides a measure of the breadth of the molecular weight distribution [8] [15]. For Biopol, the polydispersity index typically falls between 1.3 and 1.4, indicating a relatively narrow molecular weight distribution compared to many synthetic polymers [15] [8]. This narrow distribution contributes to more consistent physical properties and processing behavior [8] [32].

Several factors influence the molecular weight distribution of Biopol during biosynthesis, including the concentration of polyhydroxyalkanoate synthase, the occurrence of chain transfer reactions, the catalytic activity of the synthase, and simultaneous degradation during synthesis [32] [15]. Higher enzyme concentrations generally lead to lower molecular weights, while the presence of chain transfer agents increases the polydispersity index [32].

Various analytical methods are employed to determine the molecular weight distribution of Biopol, including gel permeation chromatography, light scattering, viscometry, mass spectrometry, and end-group analysis [23] [8]. Gel permeation chromatography coupled with multiple detectors is particularly valuable as it provides a complete distribution profile, including number-average and weight-average molecular weights and the polydispersity index [23] [8].

Table 5: Methods for Molecular Weight Determination of Biopol

MethodPrincipleMolecular Weight TypeAdvantages for Biopol Analysis
Gel Permeation Chromatography (GPC)Separation based on hydrodynamic volumeMn, Mw, PDIProvides complete distribution profile
Light ScatteringMeasurement of scattered light intensityMw, Rg (radius of gyration)Absolute molecular weight determination
ViscometryMeasurement of solution viscosityMv (viscosity average)Simple and inexpensive
Mass SpectrometryIonization and mass-to-charge ratio measurementAbsolute molecular weightHigh accuracy for smaller fragments
End-group AnalysisQuantification of end groupsMnUseful for low molecular weight samples

Other CAS

80181-31-3

Wikipedia

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)

Dates

Modify: 2023-08-15

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